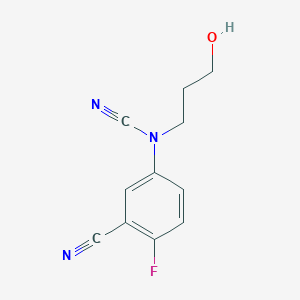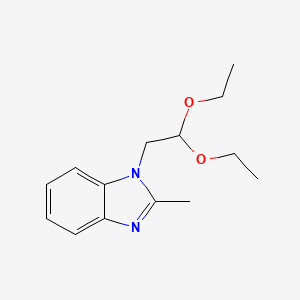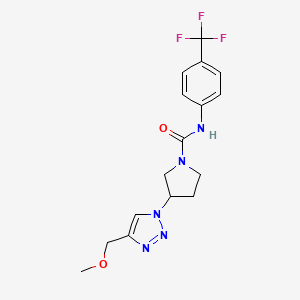
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential use in scientific research. CFM-2 belongs to a class of compounds called benzamides, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves its interaction with ion channels, specifically TRPA1 and P2X7. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to selectively activate TRPA1, leading to an influx of calcium ions into cells. This influx of calcium ions can trigger a variety of downstream signaling pathways. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been shown to inhibit the function of the P2X7 receptor, which is involved in the immune response.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have anti-inflammatory effects. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is its selectivity for TRPA1 and P2X7. This selectivity allows researchers to study the function of these ion channels without affecting other channels. However, one limitation of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is its potential toxicity. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide. One area of interest is the development of new compounds based on the structure of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide that have improved selectivity and reduced toxicity. Another area of interest is the use of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide in animal models of pain and inflammation to further study its potential therapeutic effects. Finally, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide could be used as a tool for studying the function of other ion channels and receptors.
Métodos De Síntesis
The synthesis of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves a series of chemical reactions starting with 4-fluoro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting compound is chlorinated to produce 2-chloro-4-fluoro-5-methylbenzamide. The cyano group is then added to the amide nitrogen, resulting in the final compound, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a tool for studying the function of the TRPA1 ion channel. TRPA1 is a protein that is involved in pain sensation, and 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to selectively activate this channel. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been studied for its potential use as a tool for studying the function of other ion channels, such as the P2X7 receptor.
Propiedades
IUPAC Name |
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-4-7(8(11)5-9(6)12)10(15)14-3-2-13/h4-5H,3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNIKAWCFVREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)


amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)


![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)